
2-Ethynylquinoline
Overview
Description
2-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C11H7N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The compound is characterized by the presence of an ethynyl group at the 2-position of the quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with acetylene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere . Another method involves the cyclocondensation of 1-azido-2-(2-propynyl)benzenes using electrophilic reagents like iodine or bromine in nitromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylquinoline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Hydrogenation of the ethynyl group can yield 2-ethylquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base.
Major Products:
- Oxidation products include quinoline-2-carboxylic acids.
- Reduction products include 2-ethylquinoline.
- Substitution products vary depending on the substituent introduced, such as halogenated quinolines .
Scientific Research Applications
Pharmaceutical Development
2-Ethynylquinoline serves as a significant building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as cancer and inflammation. Notably, the compound's structural features allow for modifications that enhance biological activity.
- Anticancer Agents: Research indicates that this compound derivatives exhibit cytotoxicity against several cancer cell lines. For instance, studies have shown that certain modifications can lead to improved efficacy compared to existing treatments.
- Anti-inflammatory Properties: The compound has also been investigated for its anti-inflammatory effects, with some derivatives showing promise in reducing inflammation markers in vitro.
Organic Synthesis
In organic chemistry, this compound acts as a versatile intermediate. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules.
- Synthesis of Heterocycles: The compound is utilized in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
- Functionalization Reactions: The ethynyl group allows for further functionalization, enabling the creation of a wide range of derivatives with tailored properties.
Materials Science
The applications of this compound extend into materials science, particularly in the development of new materials with specific properties.
- Fluorescent Dyes: The compound is used in the production of fluorescent dyes, which are crucial for biological imaging and diagnostics. These dyes enhance the visibility of cellular structures and are essential tools in research and clinical diagnostics.
- Polymer Chemistry: this compound can be incorporated into polymer matrices to impart specific optical or electronic properties, making it useful in the development of advanced materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer activity of this compound derivatives against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This highlights the potential for developing new anticancer therapies based on this compound.
Case Study 2: Synthesis of Novel Heterocycles
Another research project focused on the use of this compound as a precursor for synthesizing novel heterocyclic compounds. The study demonstrated that through various reaction pathways, researchers could create compounds with enhanced pharmacological profiles, suggesting a broader application for drug discovery.
Mechanism of Action
The mechanism of action of 2-ethynylquinoline involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to biological macromolecules. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins .
Comparison with Similar Compounds
2-Ethylquinoline: Lacks the ethynyl group, resulting in different reactivity and biological activity.
2-Chloroquinoline: Contains a chloro substituent instead of an ethynyl group, leading to distinct chemical properties.
2-Aminoquinoline: Features an amino group, which significantly alters its reactivity and applications.
Uniqueness: 2-Ethynylquinoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel heterocyclic structures and in the development of new therapeutic agents .
Biological Activity
2-Ethynylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's synthesis, mechanisms of action, and its efficacy against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminobenzyl alcohols with acetylenic compounds. Various synthetic routes have been developed to enhance yield and purity, including ultrasound-assisted methods that provide rapid access to derivatives with satisfactory yields (45–84%) and high purities (≥95%) .
Anticancer Activity
Mechanisms of Action:
this compound exhibits potent anticancer properties through several mechanisms:
- Inhibition of Histone Deacetylases (HDAC): Some derivatives have been shown to selectively inhibit HDAC6, leading to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition: Certain analogs demonstrate dual inhibition of topoisomerases I and II, contributing to their cytotoxic effects against various cancer cell lines .
- Microtubule Disruption: Compounds derived from this compound have been noted for their ability to disrupt microtubule polymerization, which is crucial for mitosis .
Efficacy Data:
Table 1 summarizes the IC50 values for various this compound derivatives against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | HeLa | 0.23 | Topoisomerase inhibition |
Compound 2 | A549 | 0.84 | Microtubule disruption |
Compound 3 | MCF7 | 0.79 | HDAC inhibition |
Compound 4 | SAS | 0.89 | Dual topo I & II inhibition |
Antimicrobial Activity
Research indicates that this compound derivatives also possess significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Some compounds have exhibited minimal inhibitory concentrations (MICs) in the submicromolar range, showcasing both potency and selectivity against drug-resistant strains .
Antitubercular Activity:
The antitubercular activity is attributed to the targeting of the cytochrome bc1 complex within Mtb, leading to effective growth inhibition .
Case Studies
-
Anticancer Study on Quinoline Derivatives:
A study evaluated the anticancer effects of various quinoline derivatives, including those based on this compound. Results indicated that certain modifications significantly enhanced potency against lung cancer cell lines, with some compounds exhibiting IC50 values as low as 0.03 µM, making them more effective than standard chemotherapy agents like gefitinib . -
Antimicrobial Efficacy Against Mtb:
A recent investigation focused on the synthesis of quinoline derivatives aimed at combating tuberculosis. The study reported that specific ethynyl-substituted quinolines displayed remarkable activity against both drug-susceptible and resistant Mtb strains, with MIC values indicating strong potential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethynylquinoline, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Begin with Sonogashira coupling between 2-bromoquinoline and terminal alkynes under palladium catalysis. Optimize solvent polarity (e.g., THF vs. DMF), base (e.g., triethylamine vs. K₂CO₃), and temperature (60–100°C) to balance yield and purity. Characterize intermediates via TLC and final products using -NMR and HPLC-MS for structural validation . Include detailed reaction timelines and quenching procedures in supplemental materials to ensure reproducibility .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC-UV at 254 nm over 30 days. Use -NMR to identify decomposition byproducts (e.g., oxidation at the ethynyl group). Report Rf values (TLC) and melting points in the main text; raw chromatograms and spectral data belong in supplements .
Q. What analytical techniques are critical for confirming the identity of this compound derivatives?
- Methodological Answer : Combine -/-NMR for functional group analysis, X-ray crystallography for absolute configuration (if crystalline), and HRMS for molecular weight validation. For ambiguous spectral data (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) or compare with literature data from European Journal of Medicinal Chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in this compound derivatives, such as unexpected coupling patterns in NMR?
- Methodological Answer : Re-examine synthetic steps for potential side reactions (e.g., alkyne dimerization). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Cross-validate with computational chemistry (DFT calculations for predicted NMR shifts) and IR spectroscopy for alkyne bond confirmation. Publish raw data and analysis workflows in supplements to enable peer scrutiny .
Q. What strategies are effective for designing this compound-based probes to study enzyme inhibition mechanisms?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying the quinoline core (e.g., electron-withdrawing substituents) and ethynyl linker length. Use molecular docking (AutoDock Vina) to predict binding affinities and validate via enzymatic assays (e.g., fluorescence quenching). Include Michaelis-Menten kinetics and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How should researchers address discrepancies in biological activity data for this compound across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive/negative controls. Perform dose-response curves (IC₅₀ calculations) in triplicate. Use ANOVA with post-hoc Tukey tests to assess significance. For cell-specific variability, conduct transcriptomic profiling (RNA-seq) to identify differential expression of target proteins .
Q. What computational approaches best predict the photophysical properties of this compound for optoelectronic applications?
- Methodological Answer : Apply time-dependent DFT (TD-DFT) with B3LYP/6-31G* basis sets to model electronic transitions. Compare calculated UV-Vis spectra with experimental data (λmax shifts). Validate HOMO-LUMO gaps via cyclic voltammetry. Publish Gaussian input files and convergence criteria in supplements .
Q. Data Presentation and Reproducibility Guidelines
- Tables : Include processed data (e.g., yields, IC₅₀ values) in the main text. Raw datasets (e.g., NMR FID files, HPLC chromatograms) should be archived in repositories like Zenodo with DOIs .
- Ethical Reporting : For in vitro toxicity studies, follow NIH preclinical guidelines (e.g., cell line authentication, mycoplasma testing) and declare ethical compliance in the methods section .
Properties
IUPAC Name |
2-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNCYLWOJPRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517607 | |
Record name | 2-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40176-78-1 | |
Record name | 2-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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